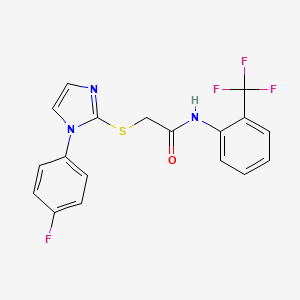

![molecular formula C14H12ClN3O B2367959 (3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-80-7](/img/structure/B2367959.png)

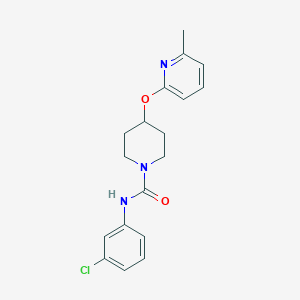

(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPDDPM and is synthesized using specific methods.

Scientific Research Applications

- Researchers have explored the use of this compound in organocatalytic reactions. For instance, a study by Jadhav et al. demonstrated an efficient one-pot, three-component protocol for synthesizing dihydropyrido[2,3-d]pyrimidine derivatives using 2-aminoethanesulfonic acid in water . The reaction proceeded with excellent yield (up to 94%) and minimal reaction time. The green credentials of this approach, along with catalyst recyclability, make it environmentally friendly.

- The compound’s scaffold has been investigated as a potential CDK2 inhibitor for cancer therapy. Nassar et al. designed and synthesized a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds exhibited significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values in the nanomolar range . Notably, compound 14 showed dual activity against both cell lines and CDK2.

- Wang et al. explored pyrazolo[4,3-d]pyrimidine analogs and assessed their anti-inflammatory effects. The incorporation of a 3-morpholinopropan-1-amine moiety into the pyrazolo[4,3-d]pyrimidine scaffold enhanced anti-inflammatory activity .

- Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential kinase inhibitors. These compounds, specifically halogenated ’ (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, demonstrated high yields and promising inhibitory activity against CDK2/cyclin A2 .

Organocatalysis and Green Synthesis

CDK2 Inhibition for Cancer Treatment

Anti-Inflammatory Effects

Kinase Inhibitors

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to have a wide range of biological activities . They are often used as inhibitors for various protein kinases , which play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Mode of Action

Similar compounds have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These compounds interact with the active sites of these enzymes, preventing them from catalyzing their respective reactions, thereby inhibiting the signaling pathways they are involved in .

Biochemical Pathways

Similar compounds have been reported to inhibit protein kinases , which are involved in numerous cellular signaling pathways. By inhibiting these enzymes, the compound could potentially affect a wide range of biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability, determining how much of the compound reaches its target sites in the body.

properties

IUPAC Name |

(3-chlorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c15-12-3-1-2-10(6-12)14(19)18-5-4-13-11(8-18)7-16-9-17-13/h1-3,6-7,9H,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRIVTCEMFNCIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2367883.png)

![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate](/img/structure/B2367899.png)